N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 3 and a thioacetamide chain at position 5.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-7-9-15(10-8-14)20-23-22-17-11-12-19(24-25(17)20)27-13-18(26)21-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQORYGVPCINCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 3-amino-6-chloropyridazine with p-tolylhydrazine under reflux conditions in the presence of a suitable solvent such as ethanol. This reaction forms the intermediate 3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine.
Thioether Formation: The intermediate is then reacted with 2-chloro-N-cyclohexylacetamide in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration can further improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the [1,2,4]triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown promising cytotoxic activities against various cancer cell lines.
- Case Study : A related compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating a strong potential for development as an anticancer agent . The presence of the triazole group enhances the binding affinity to DNA, contributing to its cytotoxic effects.
Topoisomerase Inhibition
This compound has been investigated for its ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Findings : A study showed that related compounds exhibited varying degrees of topoisomerase II inhibitory activity, with some derivatives demonstrating higher efficacy than others . This mechanism is vital for developing new chemotherapeutic agents.
Antiviral Properties
The compound's structural characteristics suggest potential antiviral applications as well. The triazole ring has been associated with antiviral activity against several viral pathogens.
Antiparasitic Activity
The antiparasitic potential of triazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various parasitic infections.
- Example : Triazole derivatives have demonstrated antileishmanial activity against Leishmania infantum, indicating that this class of compounds could be further evaluated for antiparasitic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances cytotoxicity and binding affinity |
| Cyclohexyl Group | Increases lipophilicity and membrane permeability |
| Thioacetamide Linker | Potentially improves interaction with biological targets |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active sites of these targets, inhibiting their activity and leading to the desired biological effect. The cyclohexyl and p-tolyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed analysis of key analogs:
Substituent Variations and Physicochemical Properties
- Key Observations :
- The p-tolyl group in the target compound provides moderate lipophilicity compared to the polar methoxy group in or the 3-pyridinyl group in . This may favor membrane penetration but reduce aqueous solubility.
- The cyclohexyl substituent on the acetamide chain contrasts with the tetrahydrofuran-methyl group in , which likely enhances solubility due to its oxygen-containing ring.
Biological Activity
N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, presenting findings from various studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazolopyridazine Core : A five-membered heterocyclic ring system that contributes to its biological activity.
- Cyclohexyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- p-Tolyl Substituent : May influence interaction with biological targets.
The molecular weight of this compound is approximately 351.4 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was evaluated using the MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxic activity with IC50 values ranging from 29 μM to 73 μM for different derivatives .
Table 1: Cytotoxic Activity of this compound
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Antiviral Activity
Emerging research indicates potential antiviral properties of the compound. It has been suggested that the triazole moiety may enhance binding affinity to viral targets, although specific viral strains and mechanisms require further investigation .
Case Study 1: Anticancer Efficacy
In a comparative study involving several triazolo derivatives, this compound exhibited superior cytotoxicity compared to other derivatives with different substituents. This suggests that the specific combination of structural elements in this compound contributes significantly to its biological efficacy .
A study exploring the mechanism of action revealed that compounds similar to this compound acted as intercalators in DNA replication processes. This intercalation disrupts normal cellular functions and promotes apoptosis in cancer cells .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
How can researchers resolve discrepancies in reported reaction yields for triazolo[4,3-b]pyridazine derivatives?
Advanced Question
Discrepancies often arise from:
- Catalyst Purity : Trace metal impurities (e.g., Pd in cross-coupling steps) may alter kinetics.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) can stabilize intermediates differently than non-polar solvents.
- Temperature Gradients : Inconsistent heating methods (microwave vs. oil bath) impact reaction reproducibility.
Q. Methodological Solutions :
- Replicate conditions using standardized catalysts (e.g., Pd(PPh₃)₄ with ≤1% impurity).
- Validate yields via multiple analytical techniques (e.g., NMR, LC-MS) .
What advanced spectroscopic and computational methods validate the structural integrity of this compound?
Advanced Question
X-Ray Diffraction : Resolves bond lengths/angles in the triazolo-pyridazine core and confirms stereoelectronic effects .
DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .
2D NMR : Assigns proton-proton coupling (COSY) and heteronuclear correlations (HSQC/HMBC) to confirm substituent positions .
Q. Example Workflow :
- Perform geometry optimization at the B3LYP/6-311++G(d,p) level.
- Compare experimental IR peaks (e.g., C=S stretch at ~1200 cm⁻¹) with computed spectra .
How should researchers address contradictory toxicity data for triazolo-pyridazine derivatives?
Q. Data Contradiction Analysis
- Evidence Review : Some studies report "no known hazards" (e.g., Combi-Blocks safety sheets), while others highlight risks from thioacetamide moieties .
- Mitigation Strategies :
What methodologies are recommended for analyzing bioactivity mechanisms of this compound?
Advanced Question
Molecular Docking : Screen against target proteins (e.g., microbial enzymes) using AutoDock Vina to predict binding affinity.
QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. chlorophenyl) with antimicrobial activity .
In Vitro Assays : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/-negative bacteria using broth microdilution .
How can reaction pathways be optimized for scalability without compromising yield?
Advanced Question
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., oxidation) by minimizing residence time.
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching.
- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
